1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride
CAS No.:
Cat. No.: VC17783554
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)phenyl]propan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c1-8(12)6-9-2-4-10(7-11)5-3-9;/h2-5H,6-7,11H2,1H3;1H |
| Standard InChI Key | LNVYTDPNCQHNDE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)CN.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[4-(aminomethyl)phenyl]propan-2-one hydrochloride, reflects its core structure: a propan-2-one (acetone) moiety linked to a phenyl ring bearing an aminomethyl group at the para position, stabilized as a hydrochloride salt. Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₄ClNO | |
| Molecular weight | 199.68 g/mol | |
| Systematic name | 1-[4-(aminomethyl)phenyl]propan-2-one; hydrochloride |
The hydrochloride salt enhances stability and solubility, making it suitable for laboratory and industrial applications. X-ray crystallography and NMR studies confirm the planar phenyl ring and the spatial orientation of the aminomethyl group, which facilitates hydrogen bonding with biological targets.
Comparative Analysis With Structural Analogues
A closely related analogue, 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride (C₁₀H₁₄ClNO, MW 199.68 g/mol), shares the same molecular weight but differs in functional group placement: a methyl group replaces the aminomethyl substituent at the phenyl ring’s para position . This minor structural variation significantly alters reactivity and biological activity, underscoring the importance of functional group positioning in medicinal chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves a two-step process:
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Condensation: 4-(Aminomethyl)benzaldehyde reacts with propanone under reflux conditions (60–80°C) in ethanol, forming 1-[4-(aminomethyl)phenyl]propan-2-one.
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Salt Formation: The free base is treated with concentrated hydrochloric acid, precipitating the hydrochloride salt.
Optimized Reaction Conditions:
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Ethanol | High yield (>75%) |
| Temperature | Reflux (78°C) | Complete conversion |
| Molar ratio (HCl) | 1:1.2 | Pure salt formation |
This method prioritizes yield and purity, though scalability remains challenging due to energy-intensive reflux requirements.
Industrial-Scale Adaptations
To address laboratory limitations, continuous flow reactors are employed in industrial settings. These systems reduce reaction times by 40% and improve yield consistency (85–90%) through precise temperature and pressure control. Catalyst recycling and solvent recovery systems further enhance cost-efficiency, aligning with green chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The aminomethyl group’s protonation at physiological pH enhances membrane permeability, disrupting microbial cell walls via electrostatic interactions.
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The compound’s ketone and amine functionalities enable its use in synthesizing pyrrole and pyridine derivatives. For example, reaction with ethyl acetoacetate yields substituted pyrroles, which are precursors to pharmaceuticals and agrochemicals.
Chiral Building Block
The aminomethyl group’s stereochemical flexibility allows for the synthesis of enantiomerically pure compounds. Asymmetric hydrogenation using Ru-BINAP catalysts produces chiral amines with >90% enantiomeric excess (ee), critical for drug development.
Future Research Directions
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Synthetic Optimization: Developing solvent-free or microwave-assisted synthesis to improve energy efficiency.
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Biological Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs) for cancer therapy.
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Toxicological Profiling: Acute and chronic toxicity studies to evaluate safety for therapeutic use.
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